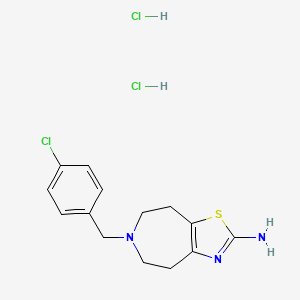

4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions Réactionnelles

La synthèse implique généralement les étapes suivantes :

Formation du cycle thiazoloazépine : Cette étape implique la cyclisation de précurseurs appropriés pour former la structure de base du thiazoloazépine.

Introduction du groupe 4-chlorobenzyl : Cette étape implique l'alkylation du noyau thiazoloazépine avec du chlorure de 4-chlorobenzyl dans des conditions basiques.

Méthodes de Production Industrielle

La production industrielle du chlorhydrate de B-HT 958 suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela comprend l'utilisation de réactions à haut rendement, de méthodes de purification efficaces et de mesures rigoureuses de contrôle de la qualité pour garantir la pureté et la cohérence du produit final.

Analyse Des Réactions Chimiques

Types de Réactions

Le chlorhydrate de B-HT 958 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels au sein de la molécule.

Substitution : Le composé peut subir des réactions de substitution, en particulier aux groupes benzyl et amino.

Réactifs et Conditions Communs

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs tels que les halogénoalcanes et les nucléophiles sont utilisés pour les réactions de substitution.

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule .

Applications de la Recherche Scientifique

Le chlorhydrate de B-HT 958 a un large éventail d'applications de recherche scientifique, notamment :

Neurosciences : Il est utilisé pour étudier le rôle de la dopamine et des α2-adrénocepteurs dans le cerveau, en particulier en relation avec la libération de neurotransmetteurs et l'activité des récepteurs.

Recherche cardiovasculaire : Le composé est utilisé pour étudier ses effets sur la pression artérielle et la fréquence cardiaque, fournissant des informations sur la régulation cardiovasculaire.

Pharmacologie : Le chlorhydrate de B-HT 958 est utilisé dans des études pharmacologiques pour comprendre ses propriétés agonistes et antagonistes sur divers sites récepteurs.

Développement de médicaments : Il sert de composé de référence dans le développement de nouveaux médicaments ciblant la dopamine et les α2-adrénocepteurs.

Mécanisme d'Action

Le chlorhydrate de B-HT 958 exerce ses effets par son action sur les récepteurs de la dopamine D2 et les α2-adrénocepteurs . En tant qu'agoniste du récepteur de la dopamine D2, il stimule les récepteurs de la dopamine, conduisant à diverses réponses physiologiques. En tant qu'agoniste partiel de l'α2-adrénocepteur, il module la libération de neurotransmetteurs tels que la noradrénaline, influençant les fonctions cardiovasculaires et du système nerveux central .

Applications De Recherche Scientifique

Antidepressant Activity

Preliminary studies indicate that this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. Research has shown that it could have antidepressant-like effects in animal models by modulating these neurotransmitters.

Antimicrobial Properties

The compound has exhibited antimicrobial activity against various pathogens. Its ability to inhibit bacterial growth makes it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Research suggests potential neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may help mitigate the effects of oxidative stress and neuroinflammation.

Mechanistic Studies

Understanding the mechanism of action is crucial for the therapeutic application of this compound. Interaction studies have focused on its binding affinities with various biological targets:

- Dopamine Receptors : The compound has been shown to interact with dopamine D2 and D3 receptors, influencing dopamine release in specific brain regions. This interaction is significant for its potential use in treating dopamine-related disorders .

- Acetylcholinesterase Inhibition : Similar compounds have been studied for their ability to inhibit acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer's disease. This suggests that 4H-Thiazolo(4,5-d)azepin-2-amine may also possess similar inhibitory properties .

Synthesis and Chemical Properties

The synthesis of 4H-Thiazolo(4,5-d)azepin-2-amine typically involves multi-step organic reactions. Key methods include:

- Cyclization Reactions : These reactions are critical for forming the thiazole and azepine rings characteristic of the compound.

- Functional Group Modifications : Modifications can enhance bioactivity or selectivity towards specific biological targets.

Comparative Analysis with Related Compounds

To understand the uniqueness of 4H-Thiazolo(4,5-d)azepin-2-amine, a comparison with structurally similar compounds can provide insights into its potential applications.

Case Studies

Several studies have documented the effects of 4H-Thiazolo(4,5-d)azepin-2-amine in experimental settings:

- A study on its antidepressant effects utilized rodent models to demonstrate significant reductions in depressive behaviors when treated with the compound.

- Another investigation assessed its antimicrobial efficacy against clinical isolates of bacteria and fungi, revealing promising results that warrant further exploration.

Mécanisme D'action

B-HT 958 dihydrochloride exerts its effects through its action on dopamine D2 receptors and α2-adrenoceptors . As a dopamine D2 receptor agonist, it stimulates dopamine receptors, leading to various physiological responses. As an α2-adrenoceptor partial agonist, it modulates the release of neurotransmitters such as norepinephrine, influencing cardiovascular and central nervous system functions .

Comparaison Avec Des Composés Similaires

Composés Similaires

B-HT 933 : Un composé apparenté avec des effets distincts sur les α2-adrénocepteurs et les récepteurs de la dopamine.

Unicité

Le chlorhydrate de B-HT 958 est unique en raison de sa double action en tant qu'agoniste du récepteur de la dopamine D2 et agoniste partiel de l'α2-adrénocepteur. Cette double activité lui permet de moduler plusieurs voies physiologiques, ce qui en fait un outil précieux dans la recherche .

Activité Biologique

The compound 4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride is a heterocyclic compound with notable biological activities. Its structure combines a thiazole ring fused to an azepine ring, contributing to its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has a complex bicyclic structure characterized by the following properties:

- Molecular Formula : C13H15ClN2S

- Molecular Weight : Approximately 270.79 g/mol

- Key Functional Groups : Thiazole and azepine rings

Antidepressant Properties

Preliminary studies suggest that the compound may influence neurotransmitter systems associated with mood regulation. It has been identified as a metabolite of Talipexole (B371000), a dopamine D2/D3 receptor agonist previously investigated for Parkinson's disease treatment but discontinued due to safety concerns. The antidepressant potential of this compound may derive from its ability to modulate dopaminergic pathways.

Antimicrobial Activity

Research indicates significant antimicrobial properties against various pathogens. The compound exhibits activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

The biological activity of 4H-Thiazolo(4,5-d)azepin-2-amine is thought to involve:

- Receptor Interactions : Binding affinities with dopamine receptors and possibly serotonin receptors contribute to its antidepressant effects.

- Antimicrobial Mechanisms : The presence of halogen substituents (e.g., 4-chlorophenyl) enhances antibacterial activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activities | Unique Features |

|---|---|---|---|

| 4H-Thiazolo(4,5-d)azepin-2-amine | Thiazole-Azepine | Antidepressant & Antimicrobial | Unique bicyclic structure |

| Talipexole (B371000) | Thiazole | Antidepressant | Lacks azepine structure |

| Benzothiazoles | Benzothiazole | Anticancer & Antimicrobial | Aromatic system versus aliphatic structure |

This table illustrates how 4H-Thiazolo(4,5-d)azepin-2-amine stands out due to its specific structural characteristics and biological activities that are not commonly found in similar compounds.

Case Studies and Research Findings

- Antidepressant Activity : A study examining the effects of related compounds on neurotransmitter levels found that modifications in the thiazole ring significantly influenced their efficacy as antidepressants. The presence of the azepine moiety was crucial for enhancing receptor binding affinity.

- Antimicrobial Efficacy : In a comparative study involving various thiazole derivatives, 4H-Thiazolo(4,5-d)azepin-2-amine demonstrated superior activity against E. coli, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like ampicillin .

- Pharmacological Exploration : Ongoing research is focused on synthesizing derivatives of this compound to enhance its pharmacological profile. Initial results indicate that structural modifications can lead to improved potency against specific bacterial strains while maintaining low toxicity profiles.

Propriétés

IUPAC Name |

6-[(4-chlorophenyl)methyl]-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3S.2ClH/c15-11-3-1-10(2-4-11)9-18-7-5-12-13(6-8-18)19-14(16)17-12;;/h1-4H,5-9H2,(H2,16,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPGAKKPKZEVGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC2=C1N=C(S2)N)CC3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83718-64-3 (Parent) | |

| Record name | 4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036085446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60189668 | |

| Record name | 4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36085-44-6 | |

| Record name | 4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036085446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.